molecular formula C11H21NO5 B13273487 3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid

Cat. No.: B13273487
M. Wt: 247.29 g/mol
InChI Key: GRHOLYBGRPTPKR-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) or acetonitrile. The Boc group can be added to the amino group under mild conditions, making it a convenient protecting group for various synthetic applications .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and purification systems helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.

    Di-tert-butyl Dicarbonate (Boc2O): Used for the protection of the amino group.

    N,N’-Diisopropylcarbodiimide (DIC): and : Used in peptide coupling reactions.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and other complex molecules depending on the specific synthetic route and conditions used.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid primarily involves its role as a protected amino acid. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the formation of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-amino acids: These compounds also contain the Boc protecting group and are used in similar synthetic applications.

    Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for protection and are an alternative to Boc-protected amino acids.

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid is unique due to its specific structure, which includes a methoxy group on the pentanoic acid chain. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in certain synthetic applications .

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H21NO5/c1-7(16-5)8(6-9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)

InChI Key

GRHOLYBGRPTPKR-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OC

Origin of Product

United States

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